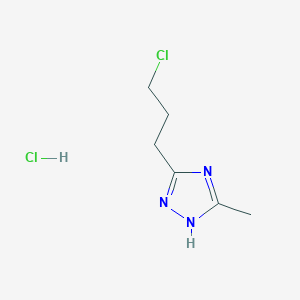

3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride

Description

3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chloropropyl chain at position 3 and a methyl group at position 3. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural versatility allows for diverse reactivity, particularly in nucleophilic substitution reactions, where the chloropropyl moiety serves as a leaving group or a linker for further functionalization .

Properties

IUPAC Name |

3-(3-chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4H2,1H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRDWIUEPAWPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride typically involves the reaction of 3-chloropropylamine with 5-methyl-1H-1,2,4-triazole under acidic conditions to form the hydrochloride salt. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or amines.

Oxidation Products: Oxidized triazole derivatives with altered electronic properties.

Reduction Products: Reduced triazole derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules, especially in the pharmaceutical and agrochemical industries. Its ability to undergo substitution and addition reactions makes it a versatile building block for chemical synthesis.

Biology

- Antimicrobial and Antifungal Properties : Research has indicated that 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride exhibits significant antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting the growth of fungi and bacteria by targeting specific enzymes involved in their metabolic pathways .

Medicine

- Therapeutic Applications : The compound is being investigated for its potential use in treating infections due to its biological activity. It has shown promise as a candidate for drug development aimed at combating resistant strains of pathogens . The mechanism of action involves enzyme inhibition and covalent bonding with target molecules, enhancing its specificity .

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties allow for the development of new materials with tailored functionalities.

Case Study 1: Antimicrobial Activity

A study demonstrated that 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride effectively inhibited the growth of several fungal strains. The compound's mechanism was linked to its interaction with enzymes critical for fungal survival, showcasing its potential as an antifungal agent .

Case Study 2: Drug Development

In recent research focused on drug resistance, this triazole derivative was evaluated for its therapeutic potential against resistant bacterial strains. The findings indicated that it could serve as a scaffold for developing new antibiotics, addressing the growing concern over antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or disrupting biological pathways. The chloropropyl group can also participate in covalent bonding with target molecules, enhancing its reactivity and specificity.

Comparison with Similar Compounds

Substituent Variations in 1,2,4-Triazole Derivatives

Key Observations

Chloroalkyl Chain Length :

- The 3-chloropropyl group in the target compound provides a longer aliphatic chain compared to chloromethyl derivatives (e.g., 5-(Chloromethyl)-3-cyclopropyl-...), which may increase lipophilicity and influence membrane permeability in bioactive molecules .

- Shorter chains (e.g., chloromethyl) are more reactive in nucleophilic substitutions due to reduced steric hindrance .

Substituent Position and Electronic Effects: Methyl groups at position 5 (as in the target compound) or position 4 (e.g., 3-(Chloromethyl)-4-methyl-...) modulate steric effects and electron density on the triazole ring, affecting reaction kinetics .

Heterocycle Core Modifications :

- Replacement of triazole with imidazole (e.g., 1-(3-Chloropropyl)-1H-imidazole) alters hydrogen-bonding capacity and aromaticity, impacting interactions with biological targets .

Salt Forms :

- Hydrochloride salts (common in the target compound and analogs like ) improve aqueous solubility, critical for formulation in pharmaceuticals.

Biological Activity

3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a chemical compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 196.07 g/mol

- CAS Number : 2470441-07-5

The compound features a triazole ring with a chloropropyl group and a methyl group, which contribute to its unique chemical reactivity and biological activity .

The biological activity of 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. This property is significant in inhibiting enzymes associated with fungal and bacterial growth.

- Covalent Bonding : The chloropropyl group can participate in covalent bonding with target molecules, enhancing specificity and reactivity .

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit potent antimicrobial properties. For instance:

- Antifungal Activity : Studies have shown that derivatives of 1,2,4-triazoles demonstrate significant antifungal activity against pathogens such as Candida albicans and Aspergillus species. The minimum inhibitory concentration (MIC) values for related compounds often fall below 0.0156 μg/mL against these fungi .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound 1n | Candida albicans | 0.0156 |

| Compound 3 | Aspergillus niger | 0.00097 |

- Bacterial Activity : Triazoles have also been evaluated for their antibacterial properties. For example, compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .

Study on Anticancer Properties

A recent study investigated the anticancer potential of triazole derivatives, including 3-(3-Chloropropyl)-5-methyl-1H-1,2,4-triazole;hydrochloride. The compound exhibited notable growth inhibition in various cancer cell lines:

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| Sample A | M9 ENL1 AML Cells | 1.9 |

| Sample B | M9 ENL1 AML Cells | 11 |

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Pharmacological Profile

The pharmacological profile of triazoles highlights their potential as:

- Antifungal Agents : Effective against resistant strains of fungi.

- Antibacterial Agents : Broad-spectrum activity against Gram-positive and Gram-negative bacteria.

- Anticancer Agents : Potential for inhibiting tumor growth in various cancers.

Q & A

Q. Basic Characterization

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., chloropropyl CH₂ at δ 3.5–4.0 ppm, triazole protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 196.08) .

Advanced Crystallography

Single-crystal X-ray diffraction using SHELXL refines the 3D structure, resolving bond angles (e.g., N–C–Cl geometry) and packing motifs. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement .

How do substitution patterns influence the compound’s reactivity in nucleophilic displacement reactions?

Basic Reactivity

The chloropropyl group undergoes nucleophilic substitution (e.g., with amines, thiols) to form derivatives. Reaction rates depend on solvent polarity (e.g., DMF > ethanol) and leaving group stability .

Advanced Mechanistic Analysis

Computational studies (DFT) predict transition states for SN2 pathways. Kinetic isotope effects (KIE) and Hammett plots quantify electronic influences of substituents on the triazole ring .

What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Basic Bioactivity Profiling

Standardize assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using reference strains (e.g., S. aureus ATCC 25923) and controls. Replicate under identical conditions (pH 7.4, 37°C) .

Advanced Data Reconciliation

Meta-analysis of dose-response curves and structural analogs (e.g., 5-cyclopropyl-triazole derivatives) identifies structure-activity relationships (SAR). Confounding factors (e.g., impurity profiles, solvent residues) are ruled out via HPLC purity checks (>98%) .

How can computational modeling predict the compound’s pharmacokinetic and toxicological properties?

Basic ADMET Prediction

Use SwissADME to estimate logP (lipophilicity ≈ 2.1), BBB permeability, and CYP450 interactions. Toxicity is modeled via ProTox-II for hepatotoxicity alerts .

Advanced Molecular Dynamics

Simulate binding to targets (e.g., fungal CYP51) using GROMACS . Free-energy perturbation (FEP) quantifies binding affinity changes upon chloropropyl modification .

What crystallographic challenges arise in analyzing hydrochloride salts of triazole derivatives?

Basic Challenges

Hydrochloride salts often form hygroscopic crystals , complicating diffraction quality. Use non-polar solvents (e.g., diethyl ether) for crystallization and synchrotron radiation for small crystals (<0.1 mm) .

Advanced Refinement

Treat disorder in chloride counterions via PART instructions in SHELXL . Multi-temperature studies (100–300 K) resolve thermal motion artifacts .

How does the chloropropyl group’s conformation affect intermolecular interactions in solid-state structures?

Basic Packing Analysis

X-ray structures reveal C–H⋯Cl hydrogen bonds (2.8–3.2 Å) between chloropropyl and triazole rings, stabilizing layered packing. van der Waals interactions dominate in apolar regions .

Advanced Hirshfeld Surface Analysis

Quantify interaction contributions (e.g., Cl⋯H 12%, C⋯C 25%) using CrystalExplorer . Compare with analogs (e.g., ethyl vs. chloropropyl derivatives) to assess steric effects .

What methodologies validate the compound’s stability under physiological and storage conditions?

Q. Basic Stability Testing

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability.

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 72 hrs) and monitor via HPLC for hydrolytic byproducts (e.g., triazole ring opening) .

Advanced Kinetic Modeling

Fit degradation data to Arrhenius equations to predict shelf-life (e.g., t₉₀ at 25°C). LC-MS/MS identifies degradation pathways (e.g., dechlorination) .

How can enantiomeric purity be ensured if chiral centers are introduced during synthesis?

Q. Basic Chiral Analysis

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.

- Optical Rotation : Compare [α]²⁵D with literature values for racemic mixtures .

Advanced X-ray Crystallography

Flack parameter refinement in SHELXL confirms absolute configuration. Anomalous dispersion (e.g., Cu Kα radiation) enhances resolution .

What are the best practices for synthesizing and characterizing novel derivatives for SAR studies?

Q. Basic Derivative Synthesis

- Parallel Synthesis : Use automated reactors to vary substituents (e.g., alkyl, aryl) on the triazole ring.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced SAR Workflow - High-Throughput Screening : Test derivatives against target panels (e.g., kinase inhibitors).

- QSAR Modeling : Employ CoMFA/CoMSIA to correlate electronic descriptors (σ, π) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.